molecular formula C20H28N2O3 B13754422 1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide CAS No. 57632-67-4

1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B13754422
CAS No.: 57632-67-4
M. Wt: 344.4 g/mol
InChI Key: ZASBADBZECAFKT-UHFFFAOYSA-N
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Description

1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide is a chemical compound known for its unique structure and properties It is characterized by a benzoyl group attached to a pyrrolidine ring, which is further substituted with dibutyl groups and a carboxamide functionality

Preparation Methods

The synthesis of 1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide involves several steps, typically starting with the preparation of the pyrrolidine ring. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride in the presence of a base.

    Substitution with Dibutyl Groups: The dibutyl groups are introduced through alkylation reactions, using dibutyl halides and suitable catalysts.

    Formation of the Carboxamide Functionality: This step involves the conversion of a carboxylic acid derivative to the carboxamide, typically using reagents like ammonia or amines.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the pyrrolidine ring, using reagents like halides or nucleophiles.

    Hydrolysis: The carboxamide functionality can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide: This compound has dimethyl groups instead of dibutyl groups, leading to differences in reactivity and properties.

    1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide: The presence of diethyl groups results in variations in solubility and chemical behavior.

    1-Benzoyl-N,N-dipropyl-5-oxopyrrolidine-2-carboxamide: The dipropyl substitution affects the compound’s steric and electronic properties.

Properties

CAS No.

57632-67-4

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

1-benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C20H28N2O3/c1-3-5-14-21(15-6-4-2)20(25)17-12-13-18(23)22(17)19(24)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3

InChI Key

ZASBADBZECAFKT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2

Origin of Product

United States

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